1-BOC-3-(4-硝基苯氧甲基)氮杂环丁烷

描述

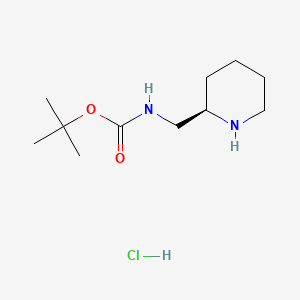

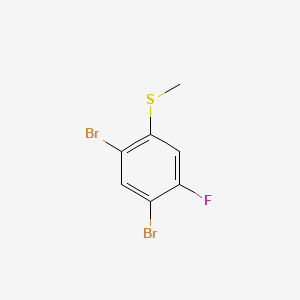

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a chemical compound with the CAS Number: 1355248-07-5 and a molecular weight of 308.33 . Its IUPAC name is tert-butyl 3-[(4-nitrophenoxy)methyl]-1-azetidinecarboxylate . It’s used as a building block in the synthesis of azaspiro[3.4]octanes .

Synthesis Analysis

The synthesis of azetidines, such as 1-BOC-3-(4-nitrophenoxymethyl)azetidine, can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The InChI code for 1-BOC-3-(4-nitrophenoxymethyl)azetidine is 1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 . The linear formula is C15H20N2O5 .Physical And Chemical Properties Analysis

1-BOC-3-(4-nitrophenoxymethyl)azetidine has a molecular weight of 308.33 . It should be stored in a refrigerated environment .作用机制

The mechanism of action of 1-BOC-3-NPM-Azetidine is believed to involve the inhibition of the enzymes acetylcholinesterase and phosphodiesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. Phosphodiesterase is an enzyme involved in the breakdown of cyclic nucleotides, and inhibition of this enzyme can lead to increased levels of cyclic nucleotides in the brain. The increased levels of acetylcholine and cyclic nucleotides can lead to increased neurotransmission and have a variety of effects on the brain and body.

Biochemical and Physiological Effects

1-BOC-3-NPM-Azetidine has been studied for its potential effects on the biochemical and physiological processes of the body. In particular, it has been found to have an effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which in turn can lead to increased neurotransmission and a variety of effects on the brain and body. In addition, 1-BOC-3-NPM-Azetidine has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. Inhibition of this enzyme can lead to increased levels of cyclic nucleotides in the brain, which can also lead to increased neurotransmission and a variety of effects on the brain and body.

实验室实验的优点和局限性

1-BOC-3-NPM-Azetidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for research. In addition, it has been found to possess several unique properties that make it a promising compound for further research. On the other hand, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase and phosphodiesterase, which can lead to increased levels of acetylcholine and cyclic nucleotides in the brain. This can lead to increased neurotransmission and a variety of effects on the brain and body, which can complicate the results of experiments.

未来方向

1-BOC-3-NPM-Azetidine has a variety of potential future applications in medicinal and laboratory research. One potential area of research is in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In addition, 1-BOC-3-NPM-Azetidine could be studied for its potential applications in the treatment of cancer

合成方法

1-BOC-3-NPM-Azetidine can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with a base and a boc-protecting group. The reaction produces a 1-boc-3-nitrophenoxy group that is then reacted with azetidine to form 1-BOC-3-NPM-Azetidine. The reaction can be carried out in a variety of solvents, including acetonitrile, dimethylformamide, and ethyl acetate.

科学研究应用

新型杂环化合物的合成

“1-BOC-3-(4-硝基苯氧甲基)氮杂环丁烷”可用于合成新型杂环化合物。 例如,它已被用于制备含有氮杂环丁烷的新型杂环氨基酸衍生物 . 起始的(N-Boc-氮杂环丁烷-3-亚基)乙酸酯由(N-Boc)氮杂环丁烷-3-酮通过DBU催化的Horner–Wadsworth–Emmons反应得到,然后与NH-杂环进行氮杂迈克尔加成,得到目标官能化的3-取代的3-(乙酰氧基甲基)氮杂环丁烷 .

铃木-宫浦交叉偶联反应

该化合物可用于铃木-宫浦交叉偶联反应。 通过相应的溴代吡唑-氮杂环丁烷杂化物与硼酸的铃木-宫浦交叉偶联反应,实现了新型杂环氨基酸衍生物的合成和多样化 .

药物开发

鉴于其在合成新型杂环化合物中的作用,“1-BOC-3-(4-硝基苯氧甲基)氮杂环丁烷”有可能用于药物开发。 杂环化合物在各种药物和药品中经常被发现,因此该化合物可能在开发新药中发挥作用 .

有机化学研究与开发

作为一种相对复杂的化合物,“1-BOC-3-(4-硝基苯氧甲基)氮杂环丁烷”可用于有机化学研究与开发。 它可用于研究反应、合成新化合物和开发新的合成方法 .

安全和危害

When handling 1-BOC-3-(4-nitrophenoxymethyl)azetidine, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGJTBZVRZMVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742809 | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355248-07-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。